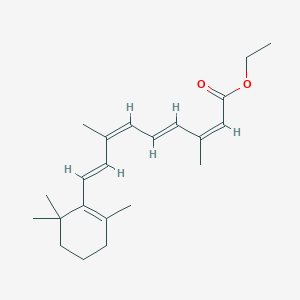
Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, also known as this compound, is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate is a complex organic compound that belongs to the family of retinoids. Retinoids are known for their significant biological activities, particularly in cell growth regulation and differentiation. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H30O2
- Molecular Weight : 314.5 g/mol
- CAS Number : 68070-33-7
Retinoids exert their biological effects primarily through the activation of nuclear retinoic acid receptors (RARs). These receptors regulate gene expression by binding to retinoic acid response elements (RAREs) in target gene promoters. The specific compound under discussion may influence various signaling pathways related to:
- Cell Proliferation : Induces growth arrest in cancer cells.
- Differentiation : Promotes differentiation in various cell types.
- Apoptosis : Enhances programmed cell death in malignant cells.
1. Anti-Cancer Effects
Research indicates that retinoids can induce apoptosis and differentiation in cancer cells. For example:
- Case Study : In a study involving neuroblastoma cell lines treated with retinoids, significant alterations in gene expression associated with apoptosis were observed. Key genes such as RARβ2 and CYP26A1 were upregulated, correlating with increased sensitivity to retinoid treatment .
2. Skin Health
Retinoids are widely recognized for their dermatological benefits:
- Mechanism : They enhance collagen synthesis and promote skin cell turnover.
- Clinical Application : Used in treatments for acne and psoriasis due to their ability to modulate keratinocyte proliferation and differentiation.
3. Metabolic Regulation
Retinoids also play a role in metabolic processes:
- Study Findings : Research has demonstrated that retinoids can influence lipid metabolism and insulin sensitivity in adipocytes. This suggests potential applications in metabolic syndrome management .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10-,18-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWYCSDHIFMOP-AZFDMGIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














